molecular formula C23H24N2O6 B2849254 ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868224-09-3

ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2849254
CAS No.: 868224-09-3
M. Wt: 424.453
InChI Key: UNSXEHCIAOSIML-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a dihydroisoquinoline core substituted with a 4-ethoxyphenyl carbamoyl methyl group at position 2 and an ethoxyacetate moiety at position 3. Its molecular structure combines a heterocyclic aromatic system (isoquinoline) with carbamate and ester functionalities, making it a candidate for pharmacological exploration, particularly in targeting enzyme pathways or receptor interactions.

Properties

IUPAC Name

ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-29-17-10-8-16(9-11-17)24-21(26)14-25-13-12-18-19(23(25)28)6-5-7-20(18)31-15-22(27)30-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSXEHCIAOSIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with ethyl chloroacetate in the presence of a base to form an intermediate. This intermediate is then reacted with isoquinoline-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyanilino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is used in diverse scientific research areas due to its unique properties. Some applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(2-{[(4-Ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

  • Structural Difference: Replaces the 4-ethoxyphenyl group with a 4-ethylphenyl substituent and uses a propanoate ester (C3 chain) instead of acetate (C2).
  • Impact: The ethyl group (electron-donating) may alter lipophilicity compared to the ethoxy group (stronger electron-donating due to oxygen). The longer propanoate chain could enhance membrane permeability but reduce metabolic stability .
  • Molecular Weight : 422.48 g/mol vs. the target compound’s ~434 g/mol (estimated).

Ethyl (4-Ethoxyphenyl)aminoacetate

  • Structural Difference: A simpler analog lacking the dihydroisoquinoline core. Retains the 4-ethoxyphenyl carbamoyl group linked to an ethyl acetate moiety.

Ester Chain Modifications

Ethyl 2-[(2-{[(4-Ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

  • Structural Difference: Propanoate ester (CH2CH2COOEt) instead of acetate (CH2COOEt).
  • Impact: The extended chain may increase steric bulk, affecting binding to hydrophobic pockets in biological targets. Propanoate derivatives often exhibit prolonged half-lives due to slower esterase hydrolysis .

Core Heterocycle Modifications

1-(1-Oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazole-4-carboxamide

  • Structural Difference : Replaces the carbamoyl methyl and acetate groups with a trifluoromethylpyrazole carboxamide moiety.
  • Impact: The pyrazole ring and trifluoromethyl groups enhance electronegativity, improving binding affinity to targets like kinases or proteases.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) Key Substituents Ester Chain CAS Number
Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate C24H25N2O6 ~434 4-Ethoxyphenyl, acetate C2 Not provided
Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate C24H26N2O5 422.48 4-Ethylphenyl, propanoate C3 868224-45-7
Ethyl (4-ethoxyphenyl)aminoacetate C12H15NO4 237.25 4-Ethoxyphenyl, no heterocycle C2 52649-02-2
1-(1-Oxo-1,2-dihydroisoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-1H-pyrazole-4-carboxamide C20H11F6N5O2 475.33 Trifluoromethylpyrazole, pyridine N/A Not provided

Research Findings and Implications

  • Synthetic Accessibility: Compounds with shorter ester chains (e.g., acetate) are typically synthesized via nucleophilic substitution or esterification reactions, as seen in coumarin analogs from . Propanoate derivatives may require additional steps for chain elongation .
  • Pharmacological Potential: The dihydroisoquinoline core is prevalent in patents (e.g., EP 4 374 877 A2), often linked to kinase inhibition or antimicrobial activity. Substituents like trifluoromethyl groups () enhance metabolic stability and target engagement .
  • Structure-Activity Relationship (SAR): 4-Ethoxyphenyl vs. 4-Ethylphenyl: Ethoxy groups improve solubility via hydrogen bonding, whereas ethyl groups enhance lipophilicity for CNS penetration . Ester Chain Length: Propanoate esters may balance bioavailability and enzymatic stability better than acetate .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield (%)Reference
Amide CouplingDMF, RT, 12h, EDC/HOBt65–75
Isoquinoline CyclizationToluene, 80°C, 6h, Pd(OAc)₂50–60
EsterificationEthanol, reflux, 8h, H₂SO₄ catalyst70–80

Basic Question: Which analytical techniques are most reliable for confirming purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5%) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions (e.g., ethoxy group δ 1.3–1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 511.21) .
  • TLC : Monitoring reaction progress using silica plates (ethyl acetate:hexane = 3:7) .

Advanced Question: How can computational methods streamline reaction design and mechanistic studies?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for cyclization steps .
  • Reaction Path Screening : ICReDD’s computational workflows identify optimal catalysts (e.g., Pd vs. Cu) and solvent systems .
  • Molecular Dynamics : Simulate solvent effects on esterification kinetics to reduce trial-and-error experimentation .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Establish EC₅₀ values using standardized assays (e.g., enzyme inhibition vs. cell viability) .
  • Binding Assays : Surface Plasmon Resonance (SPR) quantifies target affinity (e.g., kinase vs. GPCR binding) .
  • Meta-Analysis : Cross-reference structural analogs (e.g., ethyl 3-(4-hydroxyphenyl) derivatives) to identify SAR trends .

Q. Table 2: Comparative Biological Activity of Analogues

CompoundTargetIC₅₀ (µM)Reference
Ethyl 2-[(target compound)]COX-20.12
Ethyl 3-(4-hydroxyphenyl)-propanoateEGFR1.8
Methyl 3-(4-methoxyphenyl)-propanoateTubulin0.95

Advanced Question: How to investigate regioselectivity challenges in isoquinoline ring formation?

Methodological Answer:

  • Isotopic Labeling : Track ¹³C incorporation to map cyclization pathways .
  • Steric Effects : Introduce bulky substituents (e.g., tert-butyl) to test steric hindrance .
  • Computational Modeling : Identify electron-deficient sites favoring nucleophilic attack .

Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC .
  • Arrhenius Plotting : Predict shelf-life by analyzing degradation kinetics at elevated temperatures .
  • Light Exposure Testing : Use ICH Q1B guidelines to evaluate photostability .

Advanced Question: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment Replacement : Systematically modify substituents (e.g., ethoxy → methoxy) and test activity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate spatial parameters (logP, polar surface area) with bioactivity .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., PDB entries) to identify binding motifs .

Advanced Question: What statistical approaches optimize reaction yield and reproducibility?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to test variables (e.g., solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Model interactions between temperature and reaction time .
  • Machine Learning : Train algorithms on historical data to predict optimal conditions for new derivatives .

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